Pneumoxide

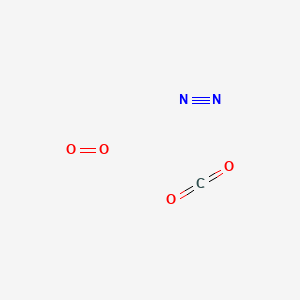

Description

Pneumoxide is a specialized gas mixture composed of 95% oxygen (O₂) and 5% carbon dioxide (CO₂), used primarily in physiological and pharmacological research to maintain tissue viability under in vitro conditions. It ensures optimal oxygenation while stabilizing pH levels (typically 7.5 ± 0.1) in tissue bath systems, such as those studying urinary bladder smooth muscle (UBSM) contractility . This mixture mimics physiological conditions by preventing acidosis and maintaining metabolic activity in isolated tissues.

Properties

CAS No. |

84128-91-6 |

|---|---|

Molecular Formula |

CN2O4 |

Molecular Weight |

104.02 g/mol |

InChI |

InChI=1S/CO2.N2.O2/c2-1-3;2*1-2 |

InChI Key |

CITLPEZHFVCGAT-UHFFFAOYSA-N |

SMILES |

C(=O)=O.N#N.O=O |

Canonical SMILES |

C(=O)=O.N#N.O=O |

Other CAS No. |

84128-91-6 |

Synonyms |

pneumoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Carbogen (95% O₂ + 5% CO₂)

Carbogen is chemically identical to Pneumoxide but differs in nomenclature and application context. Both mixtures are used to oxygenate tissues in vitro, but the term "this compound" appears specific to certain experimental protocols, such as those described by Franova et al. (2009) for UBSM studies .

- Functional Similarities :

- Maintains tissue pH (7.4–7.6) and prevents hypoxia.

- Used in organ bath systems to study muscle contractility.

- Key Difference :

- "this compound" is a context-specific term in select pharmacological studies, while "carbogen" is a widely recognized term in broader biomedical research.

Medical Oxygen (100% O₂)

- Contrast with this compound: pH Stability: Medical oxygen alone cannot buffer pH, whereas this compound’s 5% CO₂ maintains a stable pH via bicarbonate equilibrium . Tissue Viability: Isolated tissues in pure O₂ show reduced contractility over time compared to this compound, which sustains responsiveness (e.g., carbachol-induced UBSM contractions) .

Room Air (21% O₂ + 0.04% CO₂)

Room air is insufficient for in vitro tissue studies due to low O₂ tension and inadequate CO₂ for pH regulation.

- Comparison :

Data Table: Functional Comparison of Gas Mixtures

| Parameter | This compound (95% O₂ + 5% CO₂) | Carbogen (95% O₂ + 5% CO₂) | Medical Oxygen (100% O₂) | Room Air (21% O₂) |

|---|---|---|---|---|

| pH Stability | 7.5 ± 0.1 | 7.4–7.6 | Unstable (alkalosis) | Unstable |

| O₂ Tension | High | High | Very High | Low |

| CO₂ Buffering | Yes | Yes | No | No |

| Tissue Viability | >4 hours | >4 hours | <2 hours | <1 hour |

| Common Applications | UBSM studies, organ baths | Cell culture, physiology | Emergency medicine | Uncontrolled setups |

Research Findings and Mechanistic Insights

- Role in Calcium Signaling : this compound’s pH stability is critical for studying calcium-regulated ion channels (e.g., Orai1, L-type VGCC). In UBSM studies, blockers like 2APB and SKF 96365 showed reduced contractility under this compound, highlighting its role in maintaining Ca²⁺-dependent pathways .

- Comparative Efficacy: In experiments testing oxybutynin (a bladder antispasmodic), this compound ensured consistent drug response metrics (e.g., AUCC values) compared to variable results in room air . Median normalized contraction amplitudes under this compound were 15–20% higher than in pure O₂, emphasizing its physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.